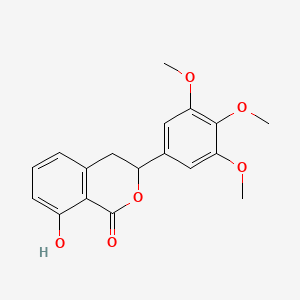

Macrophyllol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

8-hydroxy-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C18H18O6/c1-21-14-8-11(9-15(22-2)17(14)23-3)13-7-10-5-4-6-12(19)16(10)18(20)24-13/h4-6,8-9,13,19H,7H2,1-3H3 |

InChI Key |

IYIYVLQFGNRYQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(=CC=C3)O)C(=O)O2 |

Synonyms |

macrophyllol |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Macrophyllol Analogues

Macrophyllol is a naturally occurring chemical compound classified as a 3,4-dihydroisocoumarin. It has been primarily isolated from the roots of Uvaria macrophylla, a plant belonging to the Annonaceae family. nih.gov The isolation of this compound is often part of broader phytochemical studies aiming to identify the chemical constituents of this plant species. nih.govtandfonline.com It is important to distinguish this compound from other similarly named compounds isolated from the same plant, such as macrophyllin, which is a flavanone, and this compound A, a dihydroflavone. nih.gov

The chemical landscape surrounding this compound includes a variety of structurally related compounds, or analogues, that share the core 3,4-dihydroisocoumarin skeleton. These analogues are found in a range of different plant species, highlighting a chemodiversity that is of interest to natural product chemists. Some of the notable analogues of this compound include hydrangenol (B20845), phyllodulcin (B192096), and thunberginol G. iacs.res.inacs.org These compounds have been identified in plants such as Hydrangea macrophylla and Hydrangea serrata. researchgate.netnih.gov The structural variations among these analogues typically involve different substitution patterns on the aromatic ring and the dihydropyranone system.

The co-occurrence of this compound with other classes of secondary metabolites in Uvaria macrophylla is also noteworthy. Studies have revealed the presence of flavonoids, steroids, phenolic acids, and other compounds in the leaves and roots of this plant. mdpi.comresearchgate.net This chemical diversity within a single plant species underscores the complexity of its biosynthetic pathways.

Table 1: Natural Sources of this compound and Selected Analogues

| Compound | Core Structure | Natural Source(s) | Reference(s) |

|---|---|---|---|

| This compound | 3,4-Dihydroisocoumarin | Uvaria macrophylla | nih.gov |

| Hydrangenol | 3,4-Dihydroisocoumarin | Hydrangea macrophylla | iacs.res.in |

| Phyllodulcin | 3,4-Dihydroisocoumarin | Hydrangea macrophylla, Hydrangea serrata | iacs.res.inresearchgate.net |

| Thunberginol G | 3,4-Dihydroisocoumarin | Hydrangea macrophylla | iacs.res.in |

Ecological and Chemotaxonomic Implications of Macrophyllol Production

The specific ecological role of macrophyllol has not been extensively studied; however, the broader class of 3,4-dihydroisocoumarins to which it belongs is known to be involved in various ecological interactions. researchgate.net These compounds are part of a larger family of secondary metabolites called coumarins, which play significant roles in plant defense and communication. researchgate.netencyclopedia.pub

Generally, coumarins and their derivatives can act as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants to defend against pathogens like fungi and bacteria. encyclopedia.pub Their production can be induced in response to infection or other environmental stresses. encyclopedia.pub Furthermore, some coumarins have been shown to act as feeding deterrents against herbivores. encyclopedia.pub Given these known functions for the broader class of compounds, it is plausible that this compound contributes to the defense mechanisms of Uvaria macrophylla against pathogens and herbivores in its natural environment. Isocoumarins and dihydroisocoumarins produced by endophytic fungi have also been shown to play important roles in the life cycles of their producers and are involved in many biochemical and ecological processes. researchgate.net

From a chemotaxonomic perspective, the presence of this compound and related compounds can be significant. Chemotaxonomy utilizes the distribution of chemical constituents in plants to help classify and understand their evolutionary relationships. The genus Uvaria is known to produce a variety of secondary metabolites, including oxygenated cyclohexene (B86901) derivatives, which are considered to be of chemotaxonomic importance for this taxon. acs.orgtandfonline.com

While 3,4-dihydroisocoumarins are found across a wide range of organisms, including plants, fungi, and bacteria, the specific structural types and their distribution can be characteristic of certain genera or families. acs.orgeurekaselect.com The presence of this compound in Uvaria macrophylla, alongside other specific classes of compounds, contributes to the unique chemical profile of this species. tandfonline.commdpi.com This chemical signature can be a useful tool for taxonomists in distinguishing it from other related species and for understanding the phylogenetic relationships within the Annonaceae family. The study of the chemical constituents of Pseuduvaria macrophylla, another member of the Annonaceae family, also highlights the chemotaxonomic importance of the chemical profiles of these plants. tandfonline.comresearchgate.net

Isolation and Purification Methodologies for Macrophyllol

Extraction Techniques from Plant Biomass

The initial step in obtaining macrophyllol is its extraction from plant material. The choice of extraction technique is crucial for maximizing the yield and purity of the final product.

Traditional and Modern Extraction Methods:

Traditional methods for extracting compounds from plants often involve simple solvent soaking or boiling. However, modern techniques offer significantly improved efficiency and yield.

Solvent Extraction: This is a fundamental and widely used technique. contractlaboratory.com The plant material, typically dried and ground to increase surface area, is mixed with a suitable solvent. contractlaboratory.com Methanol (B129727) and ethanol (B145695) are common choices due to their effectiveness in dissolving a wide range of organic compounds. The solvent, containing the dissolved this compound and other constituents, is then separated from the plant debris and concentrated. contractlaboratory.com

Accelerated Solvent Extraction (ASE): This method utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. contractlaboratory.com The high pressure keeps the solvent in a liquid state above its normal boiling point, increasing its solvating power and penetration into the plant matrix. researchgate.net

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and plant material, which accelerates the extraction process. researchgate.net This technique is known for its speed and reduced solvent consumption compared to traditional methods. contractlaboratory.comresearchgate.net

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of intracellular compounds, including this compound. nih.gov

Supercritical Fluid Extraction (SFE): This "green" technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. contractlaboratory.comwikipedia.org Under supercritical conditions, CO2 exhibits properties of both a liquid and a gas, allowing for efficient extraction with the advantage of leaving no solvent residue upon depressurization. contractlaboratory.comwikipedia.org

Enzymatic Extraction: Specific enzymes can be used to break down the plant cell walls, facilitating the release of the desired compounds. contractlaboratory.com This method is highly specific and can be more efficient for extracting intracellular components. contractlaboratory.com

The selection of the most appropriate extraction method depends on factors such as the specific plant source, the desired scale of extraction, and the available equipment.

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is a powerful set of techniques used to separate these components based on their different physical and chemical properties. kemtrak.comjournalagent.com The goal is to isolate this compound from other related compounds and impurities. nih.gov

The general principle of chromatography involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). journalagent.com The mixture is introduced into the system, and as the mobile phase moves through the stationary phase, the components of the mixture separate based on their differential partitioning between the two phases. journalagent.com

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique often used for the qualitative analysis of mixtures and to monitor the progress of a separation. juniata.edukhanacademy.org

In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier like a glass plate. juniata.edu A small amount of the sample extract is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of a solvent (the mobile phase). juniata.edu The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary and mobile phases. khanacademy.org The separation results in a series of spots at different heights on the plate. juniata.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify the compounds. juniata.edu

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile separation technique used for both the analysis and purification of compounds. journalagent.comtorontech.com It is a cornerstone for isolating this compound. researchgate.net

HPLC operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with very fine particles of the stationary phase. torontech.com This results in much higher resolution and faster separation times compared to traditional column chromatography. journalagent.com

System Components: A typical HPLC system consists of a solvent reservoir, a high-pressure pump, a sample injector, a column, and a detector. torontech.com

Modes of Separation: HPLC can be performed in different modes, including normal-phase, reversed-phase, and ion-exchange chromatography, depending on the nature of the stationary and mobile phases. nih.gov For compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Detection: As the separated components elute from the column, they are detected by a detector, such as a UV-Vis detector, which measures the absorbance of the eluate at a specific wavelength. kemtrak.com This allows for the quantification of the separated compounds. nih.gov

| Parameter | Description | Typical Conditions for this compound Analysis |

| Column | The heart of the HPLC system, packed with the stationary phase. | Reversed-phase C18 column. nih.gov |

| Mobile Phase | A solvent or solvent mixture that carries the sample through the column. | A gradient of water (often with a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile. nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.5-2.0 mL/min. |

| Detector | Detects the separated components as they elute from the column. | UV-Vis Diode Array Detector (DAD) is common. nih.gov |

| Temperature | The column is often thermostatted to ensure reproducible results. | Maintained at a constant temperature, for example, 25°C or 40°C. |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. iaea.org For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. bibliotekanauki.pl

In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on a solid support, packed into a long, thin capillary column. The sample is injected into a heated port, where it vaporizes and is carried by the carrier gas through the column. Separation occurs based on the differential partitioning of the components between the gaseous mobile phase and the liquid stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. nih.gov

GC is particularly useful for identifying and quantifying trace amounts of volatile components in a sample or for analyzing the fatty acid composition of plant extracts after derivatization to their more volatile methyl esters. nih.govresearchgate.net

Counter-Current Chromatography (CCC):

CCC is a form of liquid-liquid partition chromatography that does not use a solid support for the stationary phase. aocs.orgmdpi.com Instead, it utilizes two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force, while the mobile phase is pumped through it. aocs.orgchromatographyonline.com This eliminates problems associated with solid supports, such as irreversible adsorption of the sample. mdpi.comchromatographyonline.com

CCC is particularly well-suited for the preparative-scale separation and purification of natural products from complex mixtures. mdpi.comrsc.org It offers high sample loading capacity and can be a cost-effective alternative to preparative HPLC. aocs.orgchromatographyonline.com The selection of a suitable two-phase solvent system is a critical step in developing a successful CCC separation method. rsc.org

Supercritical Fluid Chromatography (SFC):

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. wikipedia.orgteledynelabs.com Carbon dioxide is the most commonly used supercritical fluid because of its mild critical parameters, low cost, and non-toxic nature. wikipedia.orgwaters.com

SFC combines some of the advantages of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. waters.com SFC is considered a "green" technology due to the reduced use of organic solvents. waters.com It is particularly effective for the separation and purification of chiral compounds and other thermally labile molecules. wikipedia.org The principles are similar to HPLC, but the entire system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org

Purity Assessment and Sample Preparation for Downstream Analysis

After purification, it is essential to assess the purity of the isolated this compound and prepare the sample for further analytical studies.

Purity Assessment:

The purity of the isolated compound is typically determined using high-resolution analytical techniques. HPLC is a primary method for this, where a pure sample should ideally show a single, sharp peak in the chromatogram. torontech.comuni-halle.de The purity can be quantified by calculating the peak area percentage. Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and purity of the compound. nih.gov

Sample Preparation:

Proper sample preparation is crucial for obtaining accurate and reliable results in downstream analyses. youtube.com This may involve several steps:

Dissolving the sample: The purified this compound is dissolved in a suitable solvent at a known concentration. The choice of solvent depends on the subsequent analytical technique.

Filtration: The sample solution is often filtered through a small-pore membrane filter to remove any particulate matter that could interfere with the analysis or damage the analytical instrumentation. youtube.com

Derivatization: For certain analyses, such as GC, the sample may need to be chemically modified (derivatized) to enhance its volatility or detectability. bibliotekanauki.pl

Careful sample preparation ensures that the sample is in a form that is compatible with the analytical method and that the results accurately reflect the properties of the purified this compound. nih.gov

Advanced Structural Elucidation Techniques for Macrophyllol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationscore.ac.uksemanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules such as macrophyllol. core.ac.uk It provides critical information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR (¹H NMR, ¹³C NMR) for Primary Structure Determinationcore.ac.uksemanticscholar.orgnih.gov

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in determining the primary structure of a compound. nih.govemerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environment. The chemical shift of each proton provides clues about its neighboring functional groups, while the splitting patterns (multiplicity) indicate the number of adjacent protons. emerypharma.com

The ¹³C NMR spectrum complements this by showing the number of non-equivalent carbons in the molecule. emerypharma.com While it doesn't typically show coupling between carbons, the chemical shifts are highly indicative of the type of carbon atom (e.g., alkyl,-alkenyl, aromatic, carbonyl).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data represents typical values and may vary slightly based on solvent and experimental conditions)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | 128.4 | - |

| 2 | 127.5 | 6.85 (d, 8.0) |

| 3 | 115.8 | 6.75 (d, 8.0) |

| 4 | 155.9 | - |

| 5 | 102.7 | 6.25 (s) |

| 6 | 157.9 | - |

| 7 | 107.5 | 6.35 (s) |

| 8 | 36.4 | 2.85 (t, 7.5) |

| 9 | 28.1 | 2.65 (t, 7.5) |

| 1' | 139.8 | - |

| 2' | 127.2 | 7.20 (m) |

| 3' | 128.6 | 7.20 (m) |

| 4' | 126.3 | 7.20 (m) |

| 5' | 128.6 | 7.20 (m) |

| 6' | 127.2 | 7.20 (m) |

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistrycore.ac.uksemanticscholar.orglongdom.org

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of complex molecules like this compound. core.ac.ukslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org Cross-peaks in a COSY spectrum reveal which protons are neighbors in the carbon skeleton. longdom.orgyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. core.ac.ukemerypharma.comyoutube.com This is crucial for assigning carbon resonances based on their attached, and often more easily assigned, protons. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds. core.ac.ukemerypharma.comyoutube.com This long-range connectivity information is vital for piecing together different fragments of the molecule and for assigning quaternary carbons that have no attached protons. core.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key for determining the stereochemistry of a molecule. slideshare.netlibretexts.org It shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This through-space interaction helps to establish the relative configuration of stereocenters. slideshare.netlibretexts.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysiscore.ac.uksemanticscholar.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. semanticscholar.org This is fundamental for determining the molecular weight and elemental formula of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)core.ac.ukwisdomlib.org

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to four or more decimal places. wisdomlib.orgnih.gov This high accuracy enables the unambiguous determination of the molecular formula by comparing the measured mass to calculated masses for all possible elemental compositions. wisdomlib.org For this compound, HREIMS would confirm its molecular formula as C24H24O4.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationlabmanager.comnationalmaglab.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. labmanager.comthermofisher.comwikipedia.org In a typical MS/MS experiment, a precursor ion (the molecular ion of this compound, for instance) is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.orgthermofisher.com The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of different parts of the molecule, corroborating the data obtained from NMR spectroscopy. labmanager.comtutorchase.comwikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopysemanticscholar.orgresearchgate.netdenovix.com

While NMR and MS provide the detailed framework of the molecular structure, IR and UV-Vis spectroscopy offer valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. savemyexams.commvpsvktcollege.ac.inwikipedia.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups. rsc.orgvlabs.ac.in For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H bonds, and C=C bonds within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. denovix.comtechnologynetworks.comwikipedia.org The absorption of UV or visible light excites electrons to higher energy orbitals. technologynetworks.com The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. wikipedia.org For this compound, the presence of conjugated aromatic systems would result in strong absorptions in the UV region, which can be used to confirm the nature of the conjugated system. researchgate.netthermofisher.com

X-ray Crystallography for Definitive Absolute Configuration

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. springernature.com This technique provides a definitive determination of the relative configuration of all stereogenic centers within a molecule. springernature.com For chiral, enantiomerically pure compounds like this compound, it can also be used to establish the absolute configuration. springernature.comnih.gov

The process relies on the diffraction of X-rays by a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of its atoms in three-dimensional space. The absolute configuration is determined through a phenomenon known as anomalous scattering (or resonant scattering). mit.eduresearchgate.net This effect, which is dependent on the X-ray wavelength and the elements present, creates small but measurable differences between the intensities of Friedel pairs (reflections hkl and -h-k-l). nih.govmit.edu

In the structural analysis of this compound A, its structure was unequivocally confirmed through X-ray analysis. researchgate.netacs.org The ability to obtain a suitable crystal allowed for the direct visualization of its molecular architecture, solidifying the assignments made by other spectroscopic methods like NMR. The crystallographic data provides precise bond lengths, angles, and the absolute arrangement of substituents at its chiral centers.

The quality of an absolute structure determination is often assessed using the Flack parameter. nih.govchem-soc.si A value close to zero for a correctly assigned enantiomer indicates a high degree of confidence in the determined absolute configuration. mit.educhem-soc.si

Table 1: Representative Crystallographic Data for this compound-related Compounds This table presents data for Macrophyllic Acid A, a closely related compound isolated from the same source as this compound, to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

| Compound | Macrophyllic Acid A (1) | researchgate.net |

| Molecular Formula | C15H22O3 | researchgate.net |

| Crystal Size (mm) | 0.35 x 0.20 x 0.15 | researchgate.net |

| Cell Parameter a (Å) | 7.6210 | researchgate.net |

| Cell Parameter b (Å) | 8.4020 | researchgate.net |

| Cell Parameter c (Å) | 12.1540 | researchgate.net |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical methods are a class of spectroscopic techniques that probe the differential interaction of a chiral molecule with polarized light. numberanalytics.com These methods, including Circular Dichroism (CD), are powerful tools for the stereochemical analysis of natural products in solution. psu.edumdpi.com CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule, which is plotted as a function of wavelength. muni.cz

A CD spectrum provides a unique fingerprint for a chiral molecule. chiralabsxl.com The spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry. nih.gov The sign and magnitude of these Cotton effects can be used to assign the absolute configuration of stereogenic centers, often by comparing the experimental spectrum to that of a known, structurally related compound or by applying empirical rules. chiralabsxl.com

For the dihydroisocoumarin class of compounds, to which this compound belongs, chiroptical data has been crucial for stereochemical assignment. The optical rotation of this compound, specifically its negative value ([α]D), was instrumental in assigning the S configuration at the C-3 position. researchgate.net This assignment was made by comparing its optical rotation to that of the known compound (-)-phyllodulcin, which has a similar negative rotation and a confirmed S configuration. researchgate.net

Furthermore, CD experiments have been successfully employed to elucidate the structures of related natural products, such as macrophyllosides, which are glucosides of dihydroisocoumarins. researchgate.net These experiments allow for the differentiation and assignment of (3R) and (3S) stereoisomers within this compound family. researchgate.net The exciton (B1674681) chirality method (ECCD), a technique based on CD, can be a particularly powerful nonempirical tool for determining absolute configuration when a molecule contains multiple interacting chromophores. psu.edu

Table 2: Stereochemical Assignment of this compound via Chiroptical Data Comparison

| Compound | Optical Rotation ([α]D) | Inferred Configuration at C-3 | Reference |

| This compound | -58.0 | S | researchgate.net |

| (-)-Phyllodulcin | -76.5 | S | researchgate.net |

Biosynthetic Pathways and Stereochemical Aspects of Macrophyllol

Proposed Biogenetic Routes for Dihydroisocoumarin Macrophyllols

The biosynthesis of dihydroisocoumarin derivatives of macrophyllol is believed to follow a pathway that involves key precursor molecules and specific enzymatic actions.

Precursor Identification and Enzymatic Transformations

The proposed biosynthesis of dihydroisocoumarin macrophyllols, such as 4'-demethylthis compound, likely originates from precursors derived from the shikimate and polyketide pathways. The core structure, an 8-hydroxy-3-phenyl-isochroman-1-one, is thought to be formed through the condensation of a benzaldehyde (B42025) derivative and a phosphonium (B103445) salt or a similar reactive species. nih.gov For instance, the synthesis of 4'-demethylthis compound has been achieved in the laboratory starting from 4-benzyloxy-3,5-dimethoxybenzaldehyde and a phosphonium salt, proceeding through several steps to yield the final product. nih.gov This synthetic route provides a plausible model for the types of chemical transformations that may occur in the biological system, likely facilitated by specific enzymes.

Role of Polyketide Pathways in this compound Biosynthesis

Polyketide pathways are fundamental to the biosynthesis of a vast array of natural products, and they are implicated in the formation of the isocoumarin (B1212949) core of this compound. slideshare.net Polyketide synthases (PKSs) catalyze the stepwise condensation of simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to build a poly-β-keto chain. nih.govwikipedia.org This linear chain then undergoes a series of modifications, including cyclization and aromatization, to generate the diverse skeletons of polyketide-derived compounds. slideshare.net In the context of dihydroisocoumarin macrophyllols, a polyketide synthase would be responsible for assembling the backbone of the isocoumarin ring system. The process involves the selection of a starter unit (like acetyl-CoA) and extender units (like malonyl-CoA), followed by a controlled series of condensation, reduction, and dehydration reactions. wikipedia.orgsciepublish.com The resulting polyketide chain would then cyclize to form the characteristic lactone ring of the isocoumarin structure.

Postulated Biogenesis of Sesquiterpene and Monoterpene Dimer Macrophyllols

Some of the most structurally complex macrophyllols are dimers formed from sesquiterpene and monoterpene units. The biogenesis of these intricate molecules, such as macrophyllols A and B isolated from Inula macrophylla, is proposed to occur through a Diels-Alder [4+2] cycloaddition reaction. nih.govacs.org This biosynthetic strategy involves the joining of a diene (from one terpene unit) and a dienophile (from the other) to form a cyclohexene (B86901) ring, thus linking the two terpene moieties. cjnmcpu.com This type of reaction is a powerful tool in nature for constructing complex cyclic systems. The specific precursors for macrophyllols A and B are thought to be a sesquiterpene and a monoterpene, which undergo this cycloaddition to form the final dimeric structure. nih.govacs.org

Investigations into Enzymatic Mechanisms and Gene Clusters for this compound Production

While the general biosynthetic pathways for the building blocks of this compound (polyketides and terpenoids) are well-established, the specific enzymes and gene clusters responsible for this compound production are still under investigation. In plants, genes for specialized metabolite biosynthesis are often organized in clusters, which allows for their co-regulation and the efficient production of the final compound. nih.govnih.gov Identifying these gene clusters is a key step in understanding and potentially manipulating the biosynthesis of this compound.

Research into the biosynthesis of related terpenoids has identified various terpene synthase (TPS) genes responsible for creating the vast diversity of terpene skeletons. nih.gov It is highly probable that specific TPS enzymes are involved in producing the sesquiterpene and monoterpene precursors of the dimeric macrophyllols. Similarly, the formation of the dihydroisocoumarin core would be catalyzed by a dedicated polyketide synthase. The discovery and characterization of the specific PKS and TPS gene clusters for this compound would provide definitive proof of the proposed biosynthetic pathways and reveal the precise enzymatic mechanisms at play.

Enantioselective Formation and Chiral Separation of this compound Isomers

This compound and its derivatives contain chiral centers, meaning they can exist as enantiomers—mirror-image isomers that are not superimposable. In nature, biosynthetic pathways are typically highly stereoselective, producing only one enantiomer of a chiral compound. This enantioselectivity is due to the three-dimensional structure of the active sites of the enzymes involved, which can distinguish between prochiral faces of a substrate or selectively catalyze a reaction at a specific stereocenter.

Chemical Synthesis and Derivatization Strategies for Macrophyllol

Total Synthesis Approaches to Racemic and Enantiopure Macrophyllol

The total synthesis of this compound has been achieved through various methodologies, yielding both mixed stereoisomer (racemic) and single stereoisomer (enantiopure) products. The approaches often target the broader family of 3,4-dihydroisocoumarins, which are structural motifs in many natural products with diverse biological activities. chinesechemsoc.orgfrontiersin.org Racemic products of this compound have been successfully synthesized and subsequently separated using techniques like chiral High-Performance Liquid Chromatography (HPLC) to isolate the individual enantiomers. researchgate.net The development of enantioselective methods, which create a specific enantiomer directly, is a key goal in modern synthetic chemistry as different enantiomers can have distinct biological effects. nih.gov

The efficiency of a synthetic route is not solely determined by its yield but also by factors such as the number of steps, cost of starting materials, and labor intensity. researchgate.net Routes that utilize atom-economical reactions and minimize purification steps are generally considered more efficient. researchgate.netresearchgate.net

Table 1: Reported Total Synthesis Route for (±)-Macrophyllol

| Starting Materials | Key Reaction | No. of Steps | Overall Yield | Product Form | Ref. |

|---|---|---|---|---|---|

| Phosphonium (B103445) salt, modified benzaldehyde (B42025) | Wittig Reaction | 3-4 | 46-61% | Racemic (±) | researchgate.net |

| Ethyl 2-bromomethyl-benzoate derivative, benzaldehyde | Cp₂TiCl-mediated Barbier-type addition | 1 (key step) | Good | Racemic (±) |

Achieving stereoselectivity—the controlled synthesis of a specific stereoisomer—is a primary objective in the synthesis of complex natural products like this compound. One powerful method applied to the synthesis of the 3,4-dihydroisocoumarin class is the use of transition metal-mediated radical cyclization, which can be highly stereoselective. [Previous Search Result 1]

Other advanced strategies have been developed for the stereoselective synthesis of the 3,4-dihydroisocoumarin core, which could be adapted for enantiopure this compound. These include:

Diels-Alder Reaction: A regiospecific Diels-Alder reaction between a 1-methoxy-1,3-cyclohexadiene (B1594827) and a stereoselectively prepared acetylenic ester has been used to construct the dihydroisocoumarin fragment of the natural product AI-77-B in an optically active form. nih.gov This strategy provides a robust method for controlling the stereochemistry of the resulting six-membered ring. nih.gov

Enantioselective Bromocyclization: A facile and enantioselective approach using an amino-thiocarbamate catalyst has been developed for the bromocyclization of styrene-type carboxylic acids. nih.gov This reaction yields 3-bromo-3,4-dihydroisocoumarins with good yields and enantiomeric excesses (ee's). nih.gov The resulting chiral bromo-derivatives are versatile intermediates for further modifications. nih.gov

Transition metal catalysis is a powerful tool in modern organic synthesis. Titanocene(III) chloride (Cp₂TiCl), a single-electron transfer reagent, has been notably successful in the synthesis of 3,4-dihydroisocoumarins, including this compound. [Previous Search Result 5, 6] The active Cp₂TiCl species is typically generated in situ from the reduction of the stable and commercially available titanocene (B72419) dichloride (Cp₂TiCl₂) with a reducing agent like zinc or manganese dust. [Previous Search Result 1, 7]

The synthesis of this compound using this method involves a Barbier-type addition reaction. [Previous Search Result 6] An ethyl 2-bromomethyl-benzoate derivative is treated with an appropriate benzaldehyde in the presence of Cp₂TiCl. [Previous Search Result 6] This process generates a radical intermediate that adds to the aldehyde, followed by an in situ lactonization (ring formation) to afford the 3,4-dihydroisocoumarin structure in good yield. [Previous Search Result 6] This radical-induced method has also been successfully applied to the synthesis of related natural products like hydrangenol (B20845), phyllodulcin (B192096), and thunberginol G. [Previous Search Result 1, 6]

Photocycloaddition reactions, which use light to promote the formation of cyclic molecules, represent a direct and powerful strategy for constructing complex molecular frameworks. chinesechemsoc.orgorgsyn.org While a specific photocycloaddition synthesis of this compound has not been detailed, several methods have been developed to produce its core structure, the 3,4-dihydroisocoumarin ring system, thereby generating this compound analogs.

Key photocycloaddition strategies include:

Catalytic Asymmetric Photocycloaddition: A chiral Lewis acid-mediated catalytic enantioselective formal photocycloaddition has been reported. chinesechemsoc.org In this method, an aldehyde is excited to a triplet state by light irradiation while bound to a chiral catalyst. chinesechemsoc.org This excited triplet then reacts with a benzocyclobutenone to form highly enantioenriched 3,4-dihydroisocoumarins, and the method has been used to synthesize analogs of natural products. chinesechemsoc.org

Light-Promoted Radical Cyclization: A metal-free, light-promoted method has been developed for synthesizing substituted 3,4-dihydroisocoumarins at room temperature. gaylordchemical.com The reaction between a 2-iodobenzoic acid and a styrene (B11656) derivative in DMSO solvent proceeds via a radical mechanism to form the target ring system. gaylordchemical.com

[2+2] Photocycloaddition: The [2+2] photocycloaddition is a well-established method for building four-membered rings and can be a key step in the synthesis of complex chiral molecules and natural products. nih.govorgsyn.org Irradiation of suitable precursors can lead to the chemo- and stereoselective formation of cyclobutane (B1203170) rings that can be further transformed into desired scaffolds. beilstein-journals.org

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis, or partial chemical synthesis, is a strategy that uses compounds isolated from natural sources as starting materials for chemical modification. numberanalytics.comscripps.edu This approach is particularly advantageous when the natural precursor is structurally complex, making its total synthesis from simple materials costly or inefficient. scripps.edu The goal of semi-synthesis is often to produce novel compounds with enhanced or altered biological activities, improved stability, or other desirable properties. numberanalytics.com

While specific reports on the semi-synthesis of this compound derivatives are not prominent, the principles can be applied. This compound belongs to the 3,4-dihydroisocoumarin class of natural products, many of which are isolated from fungal or plant sources. acs.orgajol.info Its co-occurrence with structurally similar compounds like hydrangenol and phyllodulcin in plants such as Hydrangea macrophylla suggests these could serve as potential precursors for derivatization. researchgate.net The chemical modification of these related natural products provides a blueprint for potential strategies applicable to this compound.

Chemical modification is employed to optimize the properties of a natural product. numberanalytics.com By introducing or altering functional groups on the core structure of this compound, derivatives with enhanced molecular characteristics could be generated. Common chemical modification strategies applicable to natural phenols and lactones include esterification, alkylation, oxidation, and reduction. kib.ac.cn

For the 3,4-dihydroisocoumarin scaffold, several modification strategies have been shown to be effective:

Modification of Hydroxyl Groups: The phenolic hydroxyl groups on this compound are prime targets for modification. Reactions such as esterification or etherification can alter the compound's polarity, solubility, and ability to interact with biological targets.

Derivatization via Intermediates: Synthetic intermediates can be designed to facilitate further derivatization. For example, the synthesis of 3-bromo-3,4-dihydroisocoumarins creates a versatile building block. nih.gov The bromine atom is a good leaving group and can be readily displaced by various nucleophiles to introduce new functionalities at the 3-position, creating diverse libraries of analogs. nih.gov

Structural Simplification or Elaboration: The core structure can be modified to explore structure-activity relationships. This can involve creating derivatives with fewer or more functional groups to pinpoint the exact structural features responsible for a particular property. kib.ac.cn For example, extensive synthetic studies on the related compound phyllodulcin have shown that the isovanillyl unit (ortho-hydroxymethoxyphenyl) is important for its sweet taste, but it can be modified to some extent while retaining activity. researchgate.net

By applying these strategies to this compound, it is possible to create a range of derivatives for screening, potentially leading to the discovery of new compounds with improved or novel properties.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

The dihydroisocoumarin scaffold, the core structure of this compound, is a common motif in a variety of natural products that exhibit significant biological activities. Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of these molecules relates to their biological function. These studies involve the systematic modification of the molecular scaffold to identify key pharmacophores and optimize properties like potency and selectivity. semanticscholar.orgcollaborativedrug.com

For dihydroisocoumarin-type compounds, derivatization strategies often focus on several key positions on the molecule. While specific SAR studies on this compound itself are not extensively detailed in the public domain, research on analogous compounds provides a clear framework for potential derivatization strategies. For instance, in studies on eurotiumides, another group of dihydroisocoumarin natural products, SAR investigations have been conducted by creating a chemical library of derivatives. jst.go.jp The primary site for modification was the side-chain of the aromatic ring, which was chosen for its synthetic accessibility in the late stages of the synthesis. jst.go.jp This approach allows for the introduction of diverse functionalities to probe their effect on antimicrobial activity. jst.go.jp

Another example from a related compound, psymberin (B1248840), which contains a dihydroisocoumarin moiety, reveals critical SAR insights. Modifications to the dihydroisocoumarin portion of psymberin were found to have a significant impact on its cytotoxicity, suggesting this part of the molecule is vital for its biological activity. nih.gov Specifically, while certain changes did not affect the inhibition of protein synthesis in cell-free assays, they dramatically reduced cytotoxicity in cell-based assays, highlighting the scaffold's role in cellular uptake or interaction with other targets. nih.gov

These examples underscore a general strategy for the SAR of this compound: modifying the substituents on both the aromatic ring and the dihydropyrone ring. Key targets for derivatization on the this compound scaffold would include:

The C-3 substituent: Altering the 3',5'-dimethoxy-4'-hydroxyphenyl group to explore the influence of different substitution patterns on the phenyl ring.

The C-8 hydroxyl group: Esterification or etherification of this group to determine its role in target binding.

The lactone carbonyl group: Reduction or other modifications to assess its importance as a hydrogen bond acceptor.

By synthesizing and testing such derivatives, researchers can build a comprehensive SAR model for this compound, guiding the design of new analogues with potentially enhanced or more specific biological activities.

Synthetic Accessibility and Future Challenges in this compound Synthesis

The synthesis of this compound and its related dihydroisocoumarin analogues has been approached through various methodologies, reflecting the ongoing effort to achieve efficient and flexible access to these natural products.

More contemporary strategies have focused on increasing efficiency and atom economy through modern synthetic reactions. A unified approach based on successive C–H bond functionalization has been developed for the formal syntheses of several natural products, including this compound. vulcanchem.commdpi.com This concise strategy utilizes transition-metal-catalyzed reactions, such as directed C–H olefination and C–H hydroxylation, on simple benzoic acid precursors. vulcanchem.com Another innovative method employs titanocene(III) chloride (Cp2TiCl) as a radical initiator in a Barbier-type reaction between an ethyl 2-bromomethyl-benzoate derivative and a corresponding benzaldehyde, followed by an in situ lactonization to furnish the 3-phenyl-3,4-dihydroisocoumarin structure. jst.go.jpbohrium.com

A summary of key synthetic strategies is presented below:

| Synthetic Strategy | Key Reagents/Catalysts | Key Intermediates/Reaction Type | Reference(s) |

| Wittig-type Reaction | Phosphonium salt, Benzaldehyde | Wittig olefination followed by cyclization | nih.govCurrent time information in Bangalore, IN. |

| C-H Bond Functionalization | Transition-metal catalysts (e.g., Ruthenium) | Directed C-H olefination, C-H hydroxylation | vulcanchem.commdpi.com |

| Radical-Initiated Cyclization | Titanocene(III) chloride (Cp2TiCl) | Barbier-type addition, in situ lactonization | jst.go.jpbohrium.com |

| Intramolecular Cyclization | Copper salts (e.g., CuCl, Cu(OTf)₂) | Intramolecular dehydrogenative cyclization | mdpi.com |

Despite these advances, the synthesis of this compound and its analogues is not without its difficulties. Future challenges in this area are multifaceted:

Stereocontrol: Many synthetic routes produce racemic mixtures of this compound. nih.gov A significant challenge is the development of efficient and highly stereoselective syntheses to produce specific enantiomers, which is often crucial for biological activity. This requires the design of new chiral catalysts or auxiliaries for reactions like asymmetric hydroformylation or bromocyclization. vulcanchem.comontosight.ai

Green Chemistry: Many current syntheses rely on stoichiometric amounts of metal reagents or harsh reaction conditions. A future direction is the development of "greener" synthetic methods, such as those utilizing photocatalysis or electrochemical approaches, to minimize waste and reduce reliance on toxic or expensive metals. vulcanchem.commdpi.com

Late-Stage Diversification: For efficient SAR studies, synthetic routes that allow for the easy diversification of the this compound scaffold in the final steps are highly desirable. Developing robust late-stage functionalization reactions remains a challenge but is essential for rapidly generating a library of analogues. jst.go.jp

Addressing these challenges will be pivotal for fully exploring the therapeutic potential of this compound and its derivatives.

Molecular and Cellular Mechanisms of Macrophyllol Biological Activity

Investigation of Cellular Targets and Binding Interactions

The specific molecules within a cell that a compound like Macrophyllol interacts with are central to its biological function. These interactions can range from binding to cellular receptors to modulating the activity of enzymes.

This compound belongs to a family of natural products that includes compounds known to interact with peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and inflammation. researchgate.nettandfonline.comtandfonline.com Structurally related compounds, such as amorfrutins, have been identified as potent PPARγ agonists. researchgate.netmedjchem.comnih.govcatapult.org.uk For instance, Amorfrutin A and Amorfrutin B are known to bind to and activate PPARγ, leading to antidiabetic and lipid-lowering effects in preclinical models. researchgate.net Amorfrutin B, with its longer geranyl residue, demonstrates a stronger binding affinity for PPARγ compared to Amorfrutin A. researchgate.net

While direct experimental studies detailing the binding of this compound to PPARγ are not extensively covered, its structural relationship to known PPARγ modulators suggests it may possess similar capabilities. researchgate.netresearchgate.net The investigation of such protein-ligand interactions is critical to confirming whether this compound acts as a PPARγ agonist and to what extent.

Table 1: Comparative Biological Activities of this compound and Related Natural Products

| Compound | Reported Biological Activity | Source(s) |

| This compound | Antioxidant properties. | researchgate.netdntb.gov.ua |

| Amorfrutin A | PPARγ agonist, antidiabetic, lipid-lowering. | researchgate.net |

| Amorfrutin B | Potent PPARγ agonist with strong glucose-lowering properties. | researchgate.netnih.gov |

| Phyllodulcin (B192096) | Antioxidant properties, influences glucose and lipid metabolism. | researchgate.net |

| Cajaninstilbene acid | Antimicrobial, antihepatitis C virus, antihepatoma activities. | researchgate.net |

| Thunberginol G | Potential anti-diabetic properties. | researchgate.net |

The ability of a compound to modulate enzyme activity is a key mechanism of action for many therapeutic agents. researchgate.net Enzyme inhibition can occur through various reversible and irreversible processes, altering metabolic and signaling pathways. nih.govnih.gov Natural products, particularly phenolic compounds, are known to inhibit a range of enzymes. nih.govmdpi.com For example, plant-derived compounds have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, and pancreatic lipase, which is involved in fat absorption. mdpi.comfrontiersin.org

Specific studies identifying the direct targets of this compound in enzyme modulation are limited in the available literature. However, given its dihydroisocoumarin structure, it is plausible that this compound could interact with and modulate the activity of various enzymes involved in cellular metabolism. Further research, including kinetic studies and high-throughput screening, is necessary to identify specific enzymes inhibited or activated by this compound and to understand the therapeutic implications of such interactions. nih.govplos.org

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that transduce external stimuli into specific cellular responses, such as proliferation or metabolic changes. nih.govresearchgate.net The modulation of these pathways is a fundamental aspect of a compound's biological effect.

Metabolic homeostasis is the maintenance of a stable metabolic environment, which is crucial for health. sochob.clnih.govnih.govfrontiersin.org Dysregulation of glucose and lipid metabolism is a hallmark of metabolic diseases like type 2 diabetes. mdpi.comnih.govfrontiersin.org As discussed, the activation of PPARγ is a key mechanism for regulating metabolic homeostasis. researchgate.net Compounds that act as PPARγ agonists, such as the amorfrutins, have demonstrated the ability to regulate fat and glucose metabolism, improve insulin (B600854) sensitivity, and impact the expression of genes involved in glucose uptake and lipid synthesis. researchgate.nete-dmj.org

Given this compound's structural similarity to these potent metabolic regulators, it is hypothesized to play a role in modulating intracellular signaling pathways that govern metabolic homeostasis. researchgate.net Its effects could potentially mirror those of related compounds, contributing to improved glucose tolerance and lipid profiles. The precise pathways modulated by this compound require further investigation to be fully understood.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in a variety of diseases. nih.gov Antioxidants protect cells from this damage. nih.gov Preliminary studies indicate that this compound possesses antioxidant properties. researchgate.netdntb.gov.ua

Mechanistic Studies in Pre-clinical in vitro Models

Pre-clinical in vitro models are indispensable tools in drug discovery and mechanistic studies, providing a platform to investigate the biological effects of compounds in a controlled environment. catapult.org.ukmdpi.comnih.gov These models range from traditional two-dimensional (2D) cell cultures to more advanced three-dimensional (3D) systems like spheroids and organoids, which better mimic the complexity of in vivo tissues. nih.govnih.govdrugtargetreview.com

Such models are used to determine a compound's mechanism of action, including its effects on cell viability, proliferation, target engagement, and signaling pathway modulation. catapult.org.ukmdpi.com For instance, studies on compounds structurally related to this compound have utilized in vitro cancer cell lines to demonstrate activities such as the induction of cell cycle arrest. researchgate.net While specific mechanistic studies focusing solely on this compound in various in vitro systems are not extensively detailed, these models represent the essential next step for elucidating its precise molecular targets and cellular effects. Future in vitro research will be crucial for validating its potential as a PPARγ agonist, characterizing its antioxidant mechanisms, and exploring its broader therapeutic potential.

Table 2: Application of Pre-clinical in vitro Models in Pharmacological Research

| Model Type | Description | Application in Mechanistic Studies | Source(s) |

| 2D Cell Culture | Cells grown as a monolayer on a flat surface. | High-throughput screening, cytotoxicity assays, basic mechanism of action. | nih.gov |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue/organ structure. | Studying cell-cell interactions, drug penetration, more physiologically relevant responses. | nih.govdrugtargetreview.com |

| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the physiology of an organ. | Drug efficacy and toxicity testing, modeling human physiology, studying multi-organ interactions. | mdpi.comnih.govdrugtargetreview.com |

Cell-Based Assays for Biological Response Profiling

To date, comprehensive biological response profiling of this compound using a broad spectrum of cell-based assays has not been extensively reported in publicly accessible literature. However, some studies have utilized cytotoxicity assays to evaluate its effects on various cell lines.

One study investigating the constituents of Scorzonera species reported that a chloroform (B151607) fraction, which could potentially contain dihydroisocoumarins like this compound, exhibited mild cytotoxicity against certain cancer cell lines. dntb.gov.ua Another dissertation mentioned the evaluation of cytotoxicity for various compounds, including a reference to the synthesis of this compound, using SRB assays on human tumor cell lines such as A375 (melanoma) and A2780 (ovarian carcinoma). uni-halle.de These preliminary screenings provide a basis for further, more detailed investigations into the specific cellular responses elicited by pure this compound.

Table 1: Summary of Cell Lines Used in Cytotoxicity Studies Mentioning this compound or Related Fractions

| Cell Line | Cell Type | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| A375 | Human Melanoma | SRB Assay | Cytotoxic | uni-halle.de |

| A2780 | Human Ovarian Carcinoma | SRB Assay | Cytotoxic | uni-halle.de |

Apoptosis Induction and Cell Cycle Modulation

The ability of a compound to induce apoptosis (programmed cell death) and modulate the cell cycle is a key indicator of its potential as an anti-cancer agent.

A study on constituents from two Scorzonera species found that a chloroform fraction led to the induction of apoptosis in multiple myeloma (MM) cells. dntb.gov.ua The induction of apoptosis was confirmed by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. acs.org Furthermore, this fraction was reported to cause cell cycle arrest in these cells. dntb.gov.ua While these findings are promising, it is important to note that they pertain to a crude fraction and not to isolated this compound. Therefore, the direct effects of this compound on apoptosis and the cell cycle require more specific investigation.

Research on other structurally related compounds, such as amorfrutin C, has shown induction of G0/G1 cell cycle arrest and modulation of key cell cycle regulator proteins in colon cancer cells. acs.org These findings suggest a potential mechanism that could be explored for this compound as well.

Gene Expression and Protein Level Analysis (e.g., Western Blotting)

The analysis of changes in gene and protein expression provides crucial insights into the molecular pathways affected by a bioactive compound. Techniques like Western blotting are used to detect specific proteins and can reveal the upregulation or downregulation of key signaling molecules.

Currently, there is a lack of specific studies in the available literature that have performed detailed gene expression profiling or Western blot analysis to elucidate the molecular targets of this compound. However, research on the anti-inflammatory effects of cajaninstilbene acid (CSA) and its derivatives, which are structurally related to this compound, has shown inhibition of the phosphorylation of proteins involved in the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. acs.org These pathways are critical in regulating inflammation and cell survival. Given the structural similarities, it is plausible that this compound may also exert its biological effects through modulation of these or similar signaling cascades. Further research employing these analytical techniques is necessary to confirm such hypotheses for this compound.

Mechanistic Studies in Pre-clinical in vivo Models (Focus on Mechanism, not Efficacy)

Pre-clinical in vivo studies in animal models are essential for understanding the physiological and mechanistic effects of a compound in a whole organism.

As of the current available scientific literature, there are no published mechanistic studies of this compound in pre-clinical in vivo models. While the anti-inflammatory effects of related compounds have been investigated in animal models of irritant and allergic contact dermatitis, similar studies specifically focusing on the mechanisms of this compound have not been reported. nih.gov The development of such models will be a critical next step in validating the in vitro findings and understanding the systemic effects and molecular mechanisms of this compound.

Structure Activity Relationship Sar Studies of Macrophyllol and Its Analogues

Elucidation of Pharmacophoric Features of the Macrophyllol Scaffold

Pharmacophore modeling is a fundamental aspect of drug discovery that identifies the essential steric and electronic features required for a molecule to exert a specific biological effect. For the this compound scaffold, while detailed pharmacophore models are not extensively published in readily available literature, initial insights can be gleaned from its core structure and the biological activities of its analogues.

The core structure of this compound, a dihydroisocoumarin, presents several potential interaction points with biological targets. These include hydrogen bond donors and acceptors, aromatic regions capable of π-π stacking, and a lactone ring that can participate in various interactions. A study on myriaporone 3/4, which shares some structural similarities with this compound, defined a pharmacophore targeting eukaryotic protein synthesis, suggesting that key features for activity can be identified through comparative analysis of related natural products acs.org. The synthesis of this compound and its analogues has been a key step in enabling these SAR studies rsc.orgiitm.ac.in. The development of a comprehensive pharmacophore model for this compound would require a diverse set of active and inactive analogues to computationally derive and validate the key features.

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

| Feature | Description | Potential Interaction |

|---|---|---|

| Aromatic Ring | The phenyl group | π-π stacking, hydrophobic interactions |

| Hydroxyl Groups | Phenolic and alcoholic -OH | Hydrogen bond donor/acceptor |

| Lactone Carbonyl | The C=O group in the dihydroisocoumarin ring | Hydrogen bond acceptor, dipole-dipole interactions |

Impact of Functional Group Modifications on Biological Activities

Systematic modification of the functional groups on the this compound scaffold is a primary strategy to probe its SAR. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.

The hydroxyl groups on the this compound structure are prime targets for derivatization due to their potential to form hydrogen bonds with biological targets. Studies on other natural products have shown that modifications such as methylation, acetylation, or glycosylation of hydroxyl groups can significantly alter biological activity. For instance, the synthesis of various this compound analogues has been reported, which would be instrumental in determining the influence of such derivatizations rsc.orgchinesechemsoc.org. While specific data on the impact of hydroxyl group derivatization on this compound's activity is not detailed in the available search results, general principles suggest that converting a hydroxyl group to an ether or ester could decrease hydrogen bonding capability but increase lipophilicity, potentially affecting cell membrane permeability and target engagement.

The nature and position of substituents on the aromatic ring of this compound are expected to play a significant role in its biological activity. The synthesis of this compound and related compounds like hydrangenol (B20845), phyllodulcin (B192096), and thunberginol G has been achieved, indicating the feasibility of creating a library of analogues with diverse aromatic substituents rsc.orgrsc.org. The electronic nature of these substituents (electron-donating or electron-withdrawing) can modulate the electron density of the aromatic ring, influencing its interaction with target proteins. Furthermore, the size and position of these substituents can introduce steric effects that may either enhance or hinder binding to a specific target. A comprehensive SAR study would involve the synthesis and biological evaluation of a series of analogues with systematically varied substituents on the aromatic ring to map out these effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach can be used to predict the activity of new, unsynthesized analogues and to gain insights into the structural features that are important for activity.

The development of a robust QSAR model for this compound derivatives would begin with the calculation of a wide range of molecular descriptors for a set of analogues with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, van der Waals surface area).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model must then be rigorously validated using both internal and external validation techniques. While the search results did not yield any specific QSAR studies on this compound, the synthesis of various analogues provides the necessary chemical diversity for such a study to be undertaken rsc.orgchinesechemsoc.org. A successful QSAR model could significantly accelerate the discovery of novel this compound derivatives with improved therapeutic potential.

Table 2: Common Molecular Descriptors for QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors | Bulk properties, lipophilicity, hydrogen bonding capacity |

| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Polar Surface Area (PSA) | Molecular connectivity, size, polarity |

| 3D Descriptors | Molecular Volume, Surface Area, Principal Moments of Inertia | Molecular shape and spatial arrangement |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

Analysis of Chemical Space for this compound Analogues Inaccessible in Publicly Available Scientific Literature

Generating a detailed scientific article on the chemical space analysis of this compound and its analogues is not possible at this time due to a lack of available research data in the public domain. Extensive searches of scientific databases and scholarly publications did not yield any specific studies focused on the chemical space analysis, quantitative structure-activity relationship (QSAR), or comprehensive synthesis and biological evaluation of a series of this compound analogues.

The user's request specified an article structured around "," with a focused subsection on "Chemical Space Analysis of this compound Analogues." This requires access to detailed research findings and data that would typically be presented in peer-reviewed scientific literature. Such an analysis would involve the synthesis or computational generation of a library of this compound derivatives and the subsequent evaluation of their physicochemical and biological properties to map their diversity and identify key structural features related to their activity.

Without a foundational study that provides this specific data, any attempt to create the requested article would result in a generic discussion of chemical space analysis principles, lacking the specific details, data tables, and in-depth findings required. The strict adherence to the provided outline and the exclusion of information outside this specific scope cannot be met without the necessary primary research to draw upon.

Therefore, until research on the chemical space of this compound analogues is published and made publicly accessible, the generation of a scientifically accurate and detailed article on this topic remains unfeasible.

Advanced Analytical Characterization of Macrophyllol in Complex Matrices

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques are indispensable for the analysis of natural products. nih.gov They link a separation technique, like liquid or gas chromatography, directly to a spectroscopic technique, such as mass spectrometry or nuclear magnetic resonance. This online coupling allows for the separation of individual components from a complex mixture and their immediate structural characterization or quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of phytochemicals in plant extracts. researchgate.netchromatographyonline.com

LC-MS: This is the most powerful and widely used technique for analyzing non-volatile and thermally sensitive compounds like macrophyllol from plant extracts. researchgate.netfrontiersin.org A comprehensive analysis of Uvaria macrophylla leaves, a known source of this compound, utilized ultra-high-performance liquid chromatography coupled with quadrupole Orbitrap tandem mass spectrometry (UHPLC-Q-Orbitrap-MS/MS) to identify 41 different constituents, including flavonoids and phenolic acids. mdpi.comnih.gov While this compound itself was not reported in that specific study of the leaves, the methodology is perfectly suited for its analysis. mdpi.comnih.gov In a typical LC-MS analysis, the extract is separated on a reversed-phase column (e.g., C18), and the eluting compounds are ionized and detected by the mass spectrometer. uvic.ca

Qualitative Analysis : The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which gives the molecular weight of the compound. For this compound (C17H18O5), the expected exact mass is 302.1154 g/mol . High-resolution mass spectrometry (HRMS), as used in Orbitrap instruments, can confirm the elemental composition with high accuracy. mdpi.com Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions that serves as a structural fingerprint. nih.gov

Quantitative Analysis : LC-MS is highly sensitive and selective, making it ideal for quantification. uvic.ca In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the instrument is set to detect only specific m/z values corresponding to the parent and fragment ions of the target analyte. This minimizes interference from the matrix and allows for accurate quantification even at very low concentrations. uvic.ca A recent study developed a highly sensitive LC-MS assay for the semi-quantification of other isocoumarins in various matrices, including herbal extracts and plasma, demonstrating the technique's utility for this compound class. mdpi.com

GC-MS: This technique is best suited for volatile and thermally stable compounds. researchgate.net For a compound like this compound, which is a moderately polar dihydroisocoumarin, direct analysis by GC-MS would likely require derivatization. frontiersin.org This process, typically silylation or methoximation, converts polar functional groups (like hydroxyls) into less polar, more volatile derivatives. frontiersin.org

Qualitative Analysis : Once volatilized, the compound is separated based on its boiling point and polarity on a GC column and then identified by its mass spectrum. libretexts.org The electron ionization (EI) source, common in GC-MS, produces extensive and reproducible fragmentation patterns that are highly characteristic and can be compared against spectral libraries like the NIST database for positive identification. libretexts.org While not applied directly to this compound in the reviewed literature, GC-MS has been used to identify fatty acid methyl esters in a ceramide mixture that was co-isolated with a this compound derivative from Uvaria macrophylla. researchgate.net

Quantitative Analysis : GC-MS can provide excellent quantitative results, especially when using an internal standard to correct for variations during sample preparation and injection. nih.gov Its high chromatographic resolution effectively separates components in complex mixtures like essential oils or derivatized extracts. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination for unambiguously determining the structure of unknown compounds directly within a mixture, thereby avoiding the often lengthy process of isolation. researchgate.net This is particularly valuable in natural product research where extracts contain numerous isomers that can be difficult to distinguish by MS alone. nih.gov

The LC system separates the components of the extract, and the eluent is directed into a flow-cell within the NMR spectrometer's magnetic field. researchgate.net NMR spectra (1D ¹H, and various 2D experiments like COSY, HSQC, and HMBC) can then be acquired for each separated peak. researchgate.net

There are several modes of operation:

Continuous-flow : NMR spectra are recorded as the peak elutes through the flow cell. This is fast but provides limited sensitivity.

Stopped-flow : The chromatographic flow is halted when the peak of interest is centered in the NMR flow cell, allowing for longer acquisition times and more advanced 2D NMR experiments to be performed. researchgate.net

LC-SPE-NMR : This advanced setup involves trapping the separated peaks onto individual solid-phase extraction (SPE) cartridges. The original protonated solvent is then flushed away and replaced with a deuterated solvent for NMR analysis. This technique significantly enhances sensitivity and eliminates the need for complex solvent suppression techniques. researchgate.netnih.gov

While no specific LC-NMR analysis of this compound was found, the technique has been successfully applied to identify isocoumarins and other metabolites in complex fungal extracts, demonstrating its suitability for the structural elucidation of this compound in its native matrix. nih.govmdpi.comadmin.ch The ability to obtain detailed 2D NMR data on a separated peak provides definitive evidence of proton-proton and proton-carbon correlations, allowing for complete structural assignment, including stereochemistry, without requiring prior isolation. researchgate.net

Application of Advanced Detection Technologies in Chromatography

The choice of detector in chromatography is critical and depends on the physicochemical properties of the analyte and the goals of the analysis (e.g., universal detection, high sensitivity, or structural identification).

UV-Visible Detection: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the analysis of phytochemicals containing chromophores. mdpi.com A chromophore is a part of a molecule that absorbs light in the UV-Visible region. The isocoumarin (B1212949) scaffold of this compound, with its aromatic ring and conjugated carbonyl group, is expected to absorb UV light. Studies on similar dihydroisocoumarins show a maximum absorption (λmax) around 300 nm. researchgate.net An HPLC-DAD system records the entire UV-Vis spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. researchgate.net

Fluorescence Detection: Fluorescence detectors offer significantly higher sensitivity and selectivity compared to UV-Vis detectors. admin.chsciforschenonline.org A molecule fluoresces when it absorbs light at one wavelength (excitation) and emits it at a longer, lower-energy wavelength (emission). admin.ch Not all compounds that absorb UV light are fluorescent. However, many isocoumarin derivatives are known to be fluorescent. dergipark.org.tr For instance, synthetic 3-substituted isocoumarins exhibit fluorescence emission maxima between 400-550 nm. dergipark.org.tr This intrinsic fluorescence can be exploited for highly sensitive quantification of this compound in complex matrices, where co-eluting impurities might not fluoresce, thus minimizing interference. thermofisher.com The use of a fluorescence detector in an HPLC system could potentially lower the limit of detection for this compound by up to three orders of magnitude compared to UV-Vis detection. admin.ch

Table 1: Comparison of UV-Vis and Fluorescence Detectors for Isocoumarin Analysis

| Parameter | UV-Visible (DAD) Detection | Fluorescence (FLR) Detection |

|---|---|---|

| Principle | Measures the amount of light absorbed by the analyte. thermofisher.com | Measures the light emitted by an analyte after excitation. admin.ch |

| Selectivity | Moderate. Detects any compound with a chromophore absorbing at the set wavelength. thermofisher.com | High. Only detects compounds that naturally fluoresce or are tagged with a fluorescent label. thermofisher.com |

| Sensitivity | Good (µg-ng range). sciforschenonline.org | Excellent (pg-fg range), often 10-1000x more sensitive than UV-Vis. admin.chsciforschenonline.org |